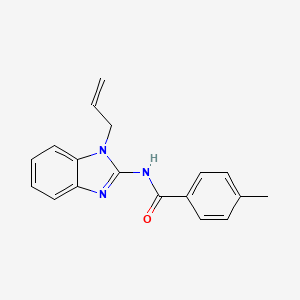![molecular formula C22H17BrN4O B5764693 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinyl, which possesses various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Biochemical and physiological effects:
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. It has been found to induce the generation of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell signaling pathways. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of the compound can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
The potential therapeutic applications of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone are vast and require further investigation. Future research should focus on elucidating the mechanism of action of the compound and identifying its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties should be explored. The compound's potential use as a drug delivery system and its application in combination therapy should also be investigated.
Conclusion:
In conclusion, 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an attractive candidate for further research and development. The compound's potential therapeutic applications and mechanism of action require further investigation, and the development of more efficient synthesis methods and optimization of its pharmacokinetic properties should be explored.
Synthesemethoden
The synthesis of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazone product. The synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory and antioxidant agent.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-18-12-6-15(7-13-18)14-24-27-22-19-4-2-3-5-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBWTPMFVMGQKQ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)



![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)